molecular formula C20H12N6O10 B11534162 4-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}phenyl 3,5-dinitrobenzoate

4-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}phenyl 3,5-dinitrobenzoate

Cat. No.: B11534162
M. Wt: 496.3 g/mol
InChI Key: ODGPBJBDXUFIBW-SRZZPIQSSA-N
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Description

4-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 3,5-DINITROBENZOATE is a complex organic compound characterized by its multiple nitro groups and hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 3,5-DINITROBENZOATE typically involves the condensation of 2,4-dinitrophenylhydrazine with an aldehyde or ketone to form the hydrazone intermediate. This intermediate is then reacted with 3,5-dinitrobenzoic acid or its derivatives under acidic or basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 3,5-DINITROBENZOATE undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted hydrazones or hydrazides.

Scientific Research Applications

4-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 3,5-DINITROBENZOATE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 3,5-DINITROBENZOATE involves its interaction with molecular targets through its nitro and hydrazone groups. These interactions can lead to the formation of reactive intermediates that can modify biomolecules, such as proteins and nucleic acids. The compound’s ability to generate reactive oxygen species (ROS) and its electrophilic nature contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenylhydrazine: A precursor used in the synthesis of the compound.

    3,5-Dinitrobenzoic Acid: Another precursor used in the synthesis.

    4-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 4-NITROBENZOATE: A structurally similar compound with one less nitro group.

Uniqueness

4-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 3,5-DINITROBENZOATE is unique due to its multiple nitro groups and hydrazone linkage, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C20H12N6O10

Molecular Weight

496.3 g/mol

IUPAC Name

[4-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]phenyl] 3,5-dinitrobenzoate

InChI

InChI=1S/C20H12N6O10/c27-20(13-7-15(24(30)31)9-16(8-13)25(32)33)36-17-4-1-12(2-5-17)11-21-22-18-6-3-14(23(28)29)10-19(18)26(34)35/h1-11,22H/b21-11+

InChI Key

ODGPBJBDXUFIBW-SRZZPIQSSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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